(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal-1,2-13C2
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Overview
Description
D-[1,2-13C2]xylose is a labeled form of D-xylose, a naturally occurring monosaccharide. The labeling with carbon-13 isotopes at the first and second carbon positions allows for detailed studies in metabolic pathways and biochemical processes. D-xylose itself is a pentose sugar, meaning it has five carbon atoms, and is commonly found in the hemicellulose of plant cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-[1,2-13C2]xylose typically involves the incorporation of carbon-13 isotopes into the D-xylose molecule. This can be achieved through chemical synthesis using labeled precursors. One common method involves the use of labeled glucose, which is enzymatically converted to D-xylose .
Industrial Production Methods
Industrial production of D-xylose generally involves the hydrolysis of hemicellulose from biomass sources such as wood, straw, and corn husks. The process includes acid hydrolysis to break down the hemicellulose into its constituent sugars, followed by purification steps to isolate D-xylose .
Chemical Reactions Analysis
Types of Reactions
D-[1,2-13C2]xylose undergoes various chemical reactions, including:
Oxidation: D-xylose can be oxidized to form D-xylonic acid.
Reduction: Reduction of D-xylose yields xylitol, a sugar alcohol.
Isomerization: D-xylose can be isomerized to D-xylulose by xylose isomerase.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as nitric acid.
Reduction: Catalytic hydrogenation using metal catalysts like nickel.
Isomerization: Enzymatic reaction using xylose isomerase under mild conditions.
Major Products
D-xylonic acid: Formed from oxidation.
Xylitol: Formed from reduction.
D-xylulose: Formed from isomerization.
Scientific Research Applications
D-[1,2-13C2]xylose is widely used in scientific research due to its labeled carbon atoms, which allow for detailed tracking in metabolic studies. Applications include:
Chemistry: Used in studies of carbohydrate chemistry and reaction mechanisms.
Biology: Employed in metabolic flux analysis to study the pathways of sugar metabolism.
Medicine: Utilized in diagnostic tests for assessing intestinal absorption and function.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass
Mechanism of Action
The mechanism of action of D-[1,2-13C2]xylose involves its metabolism through the pentose phosphate pathway. The labeled carbon atoms allow researchers to trace the conversion of D-xylose to D-xylulose-5-phosphate, which is an intermediate in the pathway. This helps in understanding the flow of carbon atoms through various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
L-arabinose: Another pentose sugar found in plant cell walls.
D-glucose: A hexose sugar that is a primary energy source in many organisms.
D-mannose: A hexose sugar involved in glycosylation processes
Uniqueness
D-[1,2-13C2]xylose is unique due to its labeled carbon atoms, which provide a powerful tool for tracing metabolic pathways and studying biochemical reactions in detail. This makes it particularly valuable in research settings where precise tracking of carbon atoms is required .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+1,3+1 |
InChI Key |
PYMYPHUHKUWMLA-AZDIZYBSSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([13C@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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